1-(2-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields. The presence of fluorine and trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and material science.
Preparation Methods
The synthesis of 1-(2-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
Formation of the pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl and pyridinyl groups: These groups are introduced through substitution reactions using suitable reagents.
Incorporation of trifluoromethyl groups: This step often involves radical trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
1-(2-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
1-(2-FLUOROPHENYL)-7-(PYRIDIN-4-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can be compared with similar compounds such as:
2-(Trifluoromethyl)pyridine: Known for its use in the synthesis of aminopyridines and as a catalytic ligand.
4-Trifluoromethyl 2-pyrones: Used in the synthesis of various organic compounds through Pechmann-type reactions.
2-Fluoropyridine: Utilized in the preparation of various fluorinated organic compounds.
Properties
Molecular Formula |
C19H10F7N5O2 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-7-pyridin-4-yl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H10F7N5O2/c20-10-3-1-2-4-11(10)31-14-12(15(32)29-16(31)33)17(18(21,22)23,19(24,25)26)30-13(28-14)9-5-7-27-8-6-9/h1-8H,(H,28,30)(H,29,32,33) |
InChI Key |
GNAQVDNIRPOBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=NC=C4)(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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